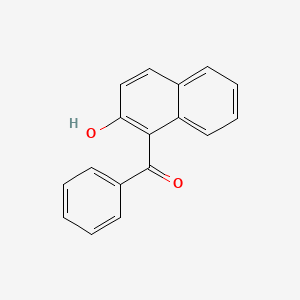
Cyclohexene, 1-hexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 1-hexyl- is an organic compound with the molecular formula C12H22 and a molecular weight of 166.3031 g/mol . . This compound is a derivative of cyclohexene, where a hexyl group is attached to the cyclohexene ring. It is a colorless liquid at room temperature and has various applications in chemical research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-hexyl- can be synthesized through several methods. One common method involves the alkylation of cyclohexene with hexyl halides in the presence of a strong base . Another method is the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid . The reaction conditions typically involve heating the mixture to facilitate the dehydration process .
Industrial Production Methods
In industrial settings, cyclohexene, 1-hexyl- is often produced through the partial hydrogenation of benzene . This process involves the use of a catalyst to selectively hydrogenate benzene to cyclohexene, which is then further reacted with hexyl halides to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 1-hexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxygenated products.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions typically use chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
Cyclohexene, 1-hexyl- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexene, 1-hexyl- involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions and participate in redox reactions . The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .
Comparación Con Compuestos Similares
Cyclohexene, 1-hexyl- can be compared with other similar compounds, such as:
Cyclohexene: A simpler structure without the hexyl group.
Cyclohexane: Fully saturated version of cyclohexene.
Cyclohexanol: An alcohol derivative of cyclohexene.
Uniqueness
The presence of the hexyl group in cyclohexene, 1-hexyl- imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its simpler counterparts .
Propiedades
Número CAS |
3964-66-7 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
1-hexylcyclohexene |
InChI |
InChI=1S/C12H22/c1-2-3-4-6-9-12-10-7-5-8-11-12/h10H,2-9,11H2,1H3 |
Clave InChI |
NEFDOOJYBCQHHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


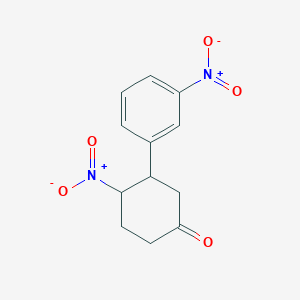
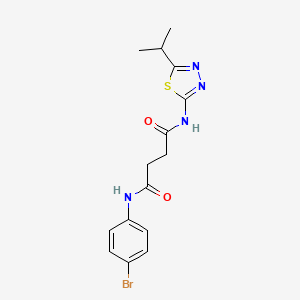
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)
![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-cyano-2-(trimethylstannyl)-, 1,1-dimethylethyl ester](/img/structure/B14169841.png)
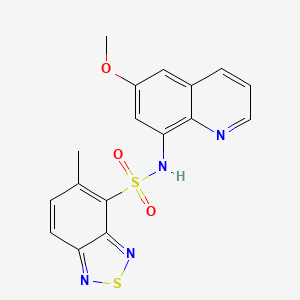
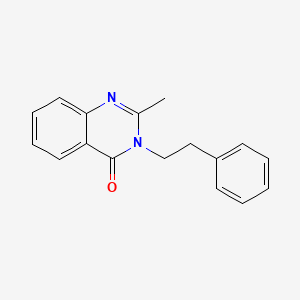
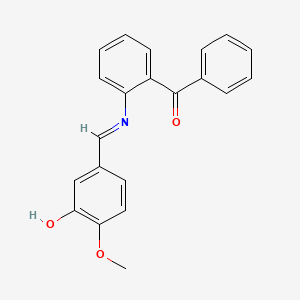

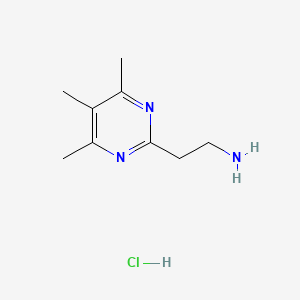
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
